Product packaging for 3-Azidotyrosine(Cat. No.:CAS No. 129960-90-3)

3-Azidotyrosine

Cat. No.: B136750
CAS No.: 129960-90-3
M. Wt: 222.20 g/mol
InChI Key: VGCRDUSYLLNJSS-LURJTMIESA-N
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Description

Significance as a Non-Canonical Amino Acid (ncAA) in Protein Science

3-Azido-L-tyrosine is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids genetically encoded in organisms. mdpi.com Its significance in protein science stems from the ability to incorporate it into proteins at specific sites. This process, known as genetic code expansion, utilizes engineered aminoacyl-tRNA synthetase–tRNA pairs that recognize 3-Azido-L-tyrosine and mediate its insertion in response to a specific codon, often an amber stop codon, during protein synthesis. nih.govacs.org

The site-specific incorporation of 3-Azido-L-tyrosine allows researchers to introduce a chemically unique handle—the azido (B1232118) group—into a protein of interest. nih.gov This enables detailed investigations into protein structure, function, and interactions. For instance, by incorporating this ncAA into proteins like calmodulin, researchers have been able to identify new binding partners. The introduction of 3-Azido-L-tyrosine can also alter the material properties of proteins, as demonstrated by studies where its incorporation into silk fibers produced by Bombyx mori resulted in increased mechanical strength.

The ability to introduce such a versatile functional group with minimal structural disruption makes 3-Azido-L-tyrosine a powerful tool for creating modified proteins for a wide range of research purposes. nih.gov

Overview of the Azido Functional Group's Bioorthogonal Utility

The azido group of 3-Azido-L-tyrosine is central to its utility, primarily due to its bioorthogonal nature. wikipedia.org Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org The azide (B81097) functional group is particularly well-suited for this because it is small, metabolically stable, and absent from most biological systems, meaning it has no competing reactions within a cell. wikipedia.orgnih.govmdpi.com

The azide acts as a versatile chemical handle that can participate in highly selective and efficient ligation reactions. nih.gov Key bioorthogonal reactions involving azides include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A prominent "click chemistry" reaction where the azide reacts with an alkyne to form a stable triazole linkage. This reaction is widely used for attaching probes, such as fluorescent dyes or biotin (B1667282), to proteins containing 3-Azido-L-tyrosine.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Developed as a copper-free alternative to CuAAC, this reaction uses strained cyclooctynes that react readily with azides without the need for a toxic metal catalyst, making it highly suitable for use in living cells. pharmaffiliates.comwikipedia.org

Staudinger Ligation : An early bioorthogonal reaction where an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. acs.orgnih.gov

These reactions allow for the precise chemical modification of proteins post-translationally. Researchers can label proteins containing 3-Azido-L-tyrosine with a wide array of molecules to visualize them within cells, identify interaction partners, or create novel protein conjugates. nih.govnih.gov For example, this approach has been used to develop fluorescent biosensors known as Q-bodies by labeling antibodies containing the ncAA with a fluorescent dye. mdpi.com

Research ApplicationDescription
Site-Specific Protein Labeling The azido group enables the attachment of probes like fluorescent dyes or biotin to specific locations in a protein for visualization and analysis.
Protein Interaction Studies By incorporating 3-Azido-L-tyrosine and using click chemistry, novel protein binding partners can be identified.
Genetic Code Expansion Serves as a key tool to expand the genetic repertoire of cells, allowing the synthesis of proteins with novel chemical properties. nih.govacs.org
Material Science Incorporation into structural proteins, like silk, can enhance their mechanical properties.
Biosensor Development Used in the creation of fluorescent Q-bodies by site-specifically attaching dyes to antibodies. mdpi.com
Enzyme Inhibition Studies Acts as a photoactivatable inhibitor of enzymes like tubulin:tyrosine ligase, allowing for controlled studies of enzyme function. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O3 B136750 3-Azidotyrosine CAS No. 129960-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCRDUSYLLNJSS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926543
Record name 3-Azidotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129960-90-3
Record name 3-Azidotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Incorporation Methodologies for 3 Azido L Tyrosine

Chemical Synthesis Routes for 3-Azido-L-tyrosine

The primary and most direct route for the preparation of 3-Azido-L-tyrosine involves a two-step chemical transformation starting from the commercially available 3-Amino-L-tyrosine. This process leverages the well-established chemistry of diazotization followed by azidation.

Diazotization-Azidation Sequence from 3-Amino-L-tyrosine

The conversion of 3-Amino-L-tyrosine to 3-Azido-L-tyrosine is achieved through the formation of a transient diazonium salt intermediate, which is then quenched with an azide (B81097) source.

The initial step involves the diazotization of the aromatic amino group of 3-Amino-L-tyrosine. This reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the resulting diazonium salt. Key parameters for optimization include the choice of acid, the concentration of sodium nitrite, and the reaction temperature.

The reaction is initiated by dissolving 3-Amino-L-tyrosine in a mineral acid, such as hydrochloric acid, to protonate the amino group. The solution is then cooled to a temperature range of 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution, leading to the in situ formation of nitrous acid (HNO₂), which then reacts with the protonated amine to form the aryl diazonium salt. Maintaining the low temperature is critical to prevent the premature decomposition of the diazonium intermediate. The progress of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

ParameterConditionRationale
Starting Material 3-Amino-L-tyrosineCommercially available precursor.
Acid Hydrochloric Acid (HCl)Provides the acidic medium and the counter-ion for the diazonium salt.
Nitrosating Agent Sodium Nitrite (NaNO₂)Source of nitrous acid for the diazotization reaction.
Temperature 0-5 °CEnsures the stability of the diazonium salt intermediate.
Monitoring Starch-iodide paperDetects excess nitrous acid, indicating completion of the diazotization.

Following the complete formation of the diazonium salt, the azidation step is performed. This involves the nucleophilic substitution of the diazonium group (-N₂⁺) with an azide ion (N₃⁻). A solution of sodium azide (NaN₃) is added to the cold diazonium salt solution. The azide ion attacks the diazonium salt, leading to the displacement of nitrogen gas and the formation of the desired 3-Azido-L-tyrosine.

The reaction mixture is typically stirred for a period at low temperature before being allowed to warm to room temperature to ensure the completion of the reaction. The final product, 3-Azido-L-tyrosine, can then be isolated and purified using standard techniques such as crystallization or chromatography.

ParameterConditionRationale
Azide Source Sodium Azide (NaN₃)Provides the azide nucleophile for the substitution reaction.
Temperature Maintained at 0-5 °C initially, then allowed to warmControls the reaction rate and minimizes side reactions.
Reaction Time Varies, typically several hoursTo ensure complete conversion to the azide product.
Work-up Neutralization and extraction/crystallizationIsolation and purification of the final product.

Solid-Phase Peptide Synthesis (SPPS) for 3-Azido-L-tyrosine Integration

The incorporation of 3-Azido-L-tyrosine into a growing peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most commonly employed method due to its mild deprotection conditions, which are compatible with the azide functional group.

Fmoc-SPPS Compatibility

For its use in SPPS, 3-Azido-L-tyrosine must first be protected at its α-amino group with the Fmoc protecting group. This is typically achieved by reacting 3-Azido-L-tyrosine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions. The resulting Fmoc-3-Azido-L-tyrosine can then be used as a building block in standard Fmoc-SPPS protocols.

The azide group is stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection and the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid). This orthogonality makes 3-Azido-L-tyrosine a highly compatible non-canonical amino acid for Fmoc-SPPS.

SPPS StepReagents/ConditionsCompatibility with Azide Group
Fmoc Deprotection 20% Piperidine in DMFThe azide group is stable under these basic conditions.
Coupling Standard coupling agents (e.g., HBTU, HATU)The azide group does not interfere with the amide bond formation.
Final Cleavage Trifluoroacetic acid (TFA) based cocktailsThe azide group is stable to the acidic cleavage conditions.
Coupling Agent Selection

The choice of coupling agent is crucial for achieving high efficiency during the incorporation of any amino acid in SPPS, and this is particularly true for unnatural amino acids like 3-Azido-L-tyrosine, which may present steric challenges. Commonly used coupling reagents include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

These reagents activate the carboxylic acid of the incoming Fmoc-3-Azido-L-tyrosine, facilitating its reaction with the free amine of the resin-bound peptide. The efficiency of the coupling reaction can be monitored using qualitative tests like the ninhydrin test. In cases of difficult couplings, a double coupling strategy or the use of a more potent coupling agent may be necessary.

Coupling AgentActivating SpeciesKey Features
HBTU HOBt active esterWidely used, efficient, and cost-effective.
HATU HOAt active esterMore reactive than HBTU, often used for sterically hindered couplings.
DIC/Oxyma Oxyma active esterA carbodiimide-based system known to reduce racemization.
Side-Chain Protection Strategies

A variety of protecting groups have been developed for the tyrosine side chain, each with specific labilities. In the widely used Fmoc/tBu strategy, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups. researchgate.net For tyrosine, the tert-butyl (tBu) ether is a preferred choice as it is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. rcsb.org

Alternatively, in the Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are typically protected by groups removable with very strong acids like hydrofluoric acid (HF). The benzyl (Bzl) ether is a common protecting group for the tyrosine side chain in this context. rcsb.org Other protecting groups offer different levels of stability and orthogonality. For instance, the 2-chlorotrityl (ClTrt) group can be used to protect the phenol side-chain of tyrosine and is cleaved under mildly acidic conditions, allowing for the synthesis of protected peptide fragments. researchgate.netjax.org More specialized, silicon-based protecting groups like trimethylsilylethyl (TMSE) have also been developed, offering enhanced stability towards certain acidic conditions compared to the tBu group. mdpi.com

Table 1: Common Side-Chain Protecting Groups for Tyrosine

Protecting Group Abbreviation Primary Synthetic Strategy Cleavage Conditions
tert-Butyl tBu Fmoc/tBu Strong acid (e.g., 95% TFA) researchgate.netrcsb.org
Benzyl Bzl Boc/Bzl, Fmoc/Bzl Strong acid (e.g., HF), Hydrogenolysis rcsb.orgnih.gov
2,6-Dichlorobenzyl 2,6-Cl2Bzl Boc/Bzl Strong acid (e.g., HF) rcsb.org
2-Chlorotrityl ClTrt Fmoc/tBu Dilute acid (e.g., 1% TFA in DCM) researchgate.netjax.org

Biological Incorporation of 3-Azido-L-tyrosine via Genetic Code Expansion

The site-specific incorporation of 3-Azido-L-tyrosine into proteins within living organisms is achieved through the powerful technology of genetic code expansion. nih.gov This methodology enables the addition of non-canonical amino acids (ncAAs), like 3-Azido-L-tyrosine, to the genetic repertoire of a cell. ebi.ac.uk The core of this technology relies on the creation and introduction of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) pair. nih.govresearchgate.net This pair must be "orthogonal," meaning it functions independently of the host cell's endogenous aaRS/tRNA pairs and does not cross-react with the canonical 20 amino acids or their corresponding tRNAs. rcsb.orgresearchgate.net

In practice, a nonsense codon, typically the amber stop codon (UAG), is repurposed to encode the ncAA. nih.gov The engineered orthogonal tRNA, known as a suppressor tRNA, is modified to recognize this UAG codon. The engineered orthogonal aaRS is specifically evolved to recognize and charge the suppressor tRNA with 3-Azido-L-tyrosine. When a gene of interest containing a UAG codon at a specific site is expressed in a host cell containing this orthogonal pair and supplemented with 3-Azido-L-tyrosine, the ribosome incorporates the ncAA at that position, leading to the synthesis of a protein with a precisely placed azido (B1232118) functional group. nih.govresearchgate.net

Engineered Aminoacyl-tRNA Synthetase (aaRS) Systems

Central to the genetic incorporation of 3-Azido-L-tyrosine are the specifically engineered aaRSs. The development of these enzymes is a key step in creating a functional orthogonal pair. nih.gov The process involves modifying a naturally occurring aaRS to alter its substrate specificity, making it recognize the desired ncAA instead of its natural amino acid substrate, while maintaining its ability to aminoacylate its cognate tRNA. rcsb.org For tyrosine analogs, the Tyrosyl-tRNA Synthetase (TyrRS) is the enzyme that is typically subjected to protein engineering. nih.gov

Researchers have successfully engineered variants of Tyrosyl-tRNA Synthetase (TyrRS) to specifically recognize and utilize 3-Azido-L-tyrosine. A notable example is an engineered Escherichia coli TyrRS variant that was initially developed for the incorporation of 3-iodo-L-tyrosine. nih.gov This variant, sometimes referred to as iodoTyrRS-ec, was subsequently found to also efficiently recognize 3-Azido-L-tyrosine. nih.govresearchgate.netresearchgate.net The key to its altered specificity lies in two critical amino acid substitutions within its active site: Tyrosine at position 37 is replaced by Valine (Y37V), and Glutamine at position 195 is replaced by Cysteine (Q195C). researchgate.net This double mutant, TyrRS(Y37V/Q195C), can be used in conjunction with an amber suppressor tRNA derived from E. coli tRNATyr to mediate the site-specific incorporation of 3-Azido-L-tyrosine in response to a UAG codon in both prokaryotic and eukaryotic systems. nih.gov Another reported mutation in a tyrosyl-tRNA synthetase that enables the loading of 3-azido-L-tyrosine onto its cognate tRNA is a Y43G point mutation.

The precise molecular interactions that allow engineered TyrRS variants to recognize 3-Azido-L-tyrosine while discriminating against the natural amino acid L-tyrosine have been elucidated through structural biology techniques.

The structural basis for the recognition of 3-Azido-L-tyrosine by the engineered E. coli TyrRS variant (iodoTyrRS-ec) has been revealed by X-ray crystallography. The crystal structure of the catalytic domain of this variant in complex with 3-Azido-L-tyrosine was determined at a resolution of 1.80 Å. researchgate.netresearchgate.netrcsb.org This high-resolution structure provides a detailed view of the amino acid binding pocket and the interactions that confer the new substrate specificity. researchgate.net

Table 2: Crystallographic Data for iodoTyrRS-ec in Complex with 3-Azido-L-tyrosine

Parameter Value
PDB ID 2YXN researchgate.netresearchgate.net
Method X-ray Diffraction rcsb.org
Resolution 1.80 Å rcsb.org
R-Value Work 0.199 rcsb.org

The analysis of the crystal structure (PDB ID: 2YXN) of the iodoTyrRS-ec variant bound to 3-Azido-L-tyrosine explains the molecular mechanism behind its specificity. The two key mutations, Tyr37Val and Gln195Cys, are located in the amino acid binding pocket and are directly responsible for the altered substrate recognition. researchgate.net

The wild-type E. coli TyrRS cannot accommodate 3-Azido-L-tyrosine due to steric hindrance from the bulky side chains of Tyr37 and Gln195. The substitutions to smaller residues, Valine and Cysteine, create the necessary space within the binding pocket to accommodate the azido group at the C3 position of the tyrosine ring. researchgate.net The azido group fits snugly into this newly formed space. While the structure does not show any strong, specific interactions like hydrogen bonds with the azido moiety, the shape and size of the pocket are complementary to the substituent. researchgate.net

Crucially, these mutations also serve to decrease the affinity for the natural substrate, L-tyrosine. In the wild-type enzyme, the phenolic hydroxyl group of the bound L-tyrosine forms a hydrogen bond with the side chain of Tyr37. The Tyr37Val mutation eliminates this critical hydrogen bond, thereby weakening the binding of L-tyrosine and favoring the binding of the non-canonical amino acid. researchgate.net This combination of creating space for the new substituent and reducing affinity for the original substrate is a key strategy in engineering new aaRS specificities for genetic code expansion. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
3-Azido-L-tyrosine -
tert-Butyl tBu
Benzyl Bzl
tert-Butyloxycarbonyl Boc
Fluorenylmethyloxycarbonyl Fmoc
Trifluoroacetic acid TFA
2-Chlorotrityl ClTrt
Trimethylsilylethyl TMSE
3-iodo-L-tyrosine -
L-tyrosine Tyr
Valine Val
Glutamine Gln
Cysteine Cys
Piperidine -
Orthogonal tRNA-Synthetase Pairs

The cornerstone of site-specific incorporation of 3-Azido-L-tyrosine is the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. These pairs function independently of the host cell's endogenous translational machinery, ensuring that the unnatural amino acid is exclusively charged onto a dedicated tRNA and inserted only at a predetermined codon, typically the amber stop codon (UAG).

An effective orthogonal system for 3-Azido-L-tyrosine often utilizes a tyrosyl-tRNA synthetase (TyrRS) from an organism divergent from the expression host, such as Methanocaldococcus jannaschii or Saccharomyces cerevisiae, paired with its cognate tRNA. nih.govescholarship.org The synthetase is engineered through directed evolution or site-directed mutagenesis to recognize 3-Azido-L-tyrosine instead of its natural substrate, L-tyrosine. For instance, a variant of the E. coli TyrRS, originally developed for 3-iodo-L-tyrosine, was also found to efficiently recognize and activate 3-Azido-L-tyrosine. nih.gov In some systems, the endogenous E. coli TyrRS–tRNATyr pair is functionally replaced by an archaeal counterpart to free up the E. coli pair for engineering and incorporation of the unnatural amino acid without interfering with normal tyrosine incorporation. nih.gov

A specific point mutation in the tyrosyl-tRNA synthetase 1, Y43G, alters the binding site, enabling it to load 3-Azido-L-tyrosine (also referred to as AzY) onto the corresponding tyrosine tRNA. jax.org The wild-type synthetase does not recognize AzY, ensuring the orthogonality of the system. jax.org This engineered enzyme, when paired with an amber suppressor tRNA (tRNACUA), forms a robust system for incorporating 3-Azido-L-tyrosine.

Orthogonal Pair ComponentOrganism of OriginKey Features/MutationsReference
Aminoacyl-tRNA SynthetaseEscherichia coliVariant (iodoTyrRS-ec) also recognizes 3-Azido-L-tyrosine. nih.gov
Aminoacyl-tRNA SynthetaseSaccharomyces cerevisiaeY43G point mutation alters binding site to accept 3-Azido-L-tyrosine. jax.org
tRNAMethanocaldococcus jannaschiiOrthogonal to E. coli synthetases; used as amber suppressor (tRNACUA). escholarship.org

Amber Codon Suppression Strategies for Site-Specific 3-Azido-L-tyrosine Incorporation

Amber codon suppression is the most prevalent strategy for the site-specific incorporation of unnatural amino acids. nih.gov This technique repurposes the UAG stop codon, which is the least frequently used stop codon in E. coli, to encode for the desired amino acid. nih.govkjom.org An orthogonal tRNA with a CUA anticodon, charged with 3-Azido-L-tyrosine by its cognate engineered synthetase, recognizes the UAG codon on the mRNA and inserts the unnatural amino acid into the growing polypeptide chain.

Integration in Escherichia coli Expression Systems

E. coli is a widely used host for producing proteins containing unnatural amino acids due to its rapid growth and well-understood genetics. For the incorporation of 3-Azido-L-tyrosine, an E. coli strain is co-transformed with two plasmids: one encoding the engineered orthogonal aminoacyl-tRNA synthetase and another carrying the gene for the suppressor tRNA. escholarship.org The target protein's gene, containing an in-frame amber codon at the desired insertion site, is expressed from a third plasmid or is also present on one of the other two.

To ensure the fidelity of this system, researchers have engineered E. coli strains where the endogenous TyrRS and tRNATyr genes are removed from the chromosome and replaced by an archaeal TyrRS–tRNATyr pair from M. jannaschii. nih.gov This "clean" background allows the engineered E. coli synthetase variant and amber suppressor tRNATyr to incorporate 3-Azido-L-tyrosine with high efficiency and fidelity when the amino acid is supplied in the growth medium. nih.gov The successful incorporation is often verified by mass spectrometry and subsequent bioorthogonal conjugation reactions targeting the azido group. springernature.com

ComponentDescriptionPlasmid/Genetic Locus
Engineered SynthetaseE. coli TyrRS variant (e.g., iodoTyrRS-ec)Expressed from a multi-copy plasmid (e.g., pEcIYS)
Suppressor tRNAE. coli amber suppressor tRNATyrExpressed from a low-copy plasmid (e.g., pApsYR) to avoid cell growth inhibition
Target ProteinGene containing an amber (UAG) codon at the desired siteCo-expressed on a compatible plasmid
Host StrainEngineered E. coli (e.g., FB3) with endogenous TyrRS/tRNATyr genes disruptedChromosomally modified to host the orthogonal system
Application in Mammalian Cell Systems

The incorporation of 3-Azido-L-tyrosine into proteins in mammalian cells enables the study of protein function in a more native environment. The strategy is conceptually similar to that used in E. coli, involving the introduction of an orthogonal synthetase and a suppressor tRNA. However, the delivery of genetic material is typically achieved through transfection with plasmids engineered for mammalian expression.

A system developed for the similar compound 3-iodo-L-tyrosine utilizes an E. coli TyrRS variant and a Bacillus stearothermophilus suppressor tRNATyr. nih.govresearchgate.net This pair is effective in mammalian cells because the bacterial tRNA contains the necessary internal promoters for its expression and is recognized by the co-expressed E. coli synthetase. researchgate.net The cells are grown in a medium supplemented with 3-Azido-L-tyrosine, which is taken up and utilized by the orthogonal machinery. nih.gov This allows for the production of proteins with site-specifically incorporated 3-Azido-L-tyrosine, which can then be used for in-cell labeling and imaging studies. To regulate the incorporation, the synthetase gene can be placed under the control of an inducible promoter, such as a tetracycline-regulated promoter. nih.gov

Cell-Free Translation Systems for 3-Azido-L-tyrosine Incorporation

Cell-free translation systems offer a powerful alternative for synthesizing proteins containing unnatural amino acids. nih.gov These systems, typically derived from E. coli or wheat germ extracts, are "open," allowing for the direct addition and precise control of components, including the unnatural amino acid, the orthogonal tRNA-synthetase pair, and the DNA template. nih.govcfsciences.com

For 3-Azido-L-tyrosine incorporation, the cell-free reaction is supplemented with the engineered TyrRS, the suppressor tRNACUA, and the 3-Azido-L-tyrosine amino acid. An advantage of this approach is the ability to overcome issues of cellular uptake and toxicity associated with some unnatural amino acids. nih.gov Furthermore, the efficiency of incorporation can be enhanced by using extracts from genomically recoded E. coli that lack release factor 1 (RF1), the protein that normally terminates translation at UAG codons. researchgate.net This minimizes competition between the suppressor tRNA and the release factor, leading to higher yields of the full-length, modified protein.

Optimization of Growth Media Supplementation for Efficient 3-Azido-L-tyrosine Incorporation

The efficiency of incorporating 3-Azido-L-tyrosine is highly dependent on its concentration in the growth medium relative to the canonical amino acids. Insufficient supply can lead to low yields of the target protein, while excessive concentrations can sometimes be toxic or lead to misincorporation. Therefore, optimizing the media supplementation is a critical step.

In bacterial systems, the full-length production of a target protein containing 3-Azido-L-tyrosine is only achieved in its presence in the growth media. nih.gov Studies have shown that concentrations in the millimolar range are typically required for efficient incorporation in E. coli. For example, successful incorporation has been demonstrated with supplementation of 1 mM 3-Azido-L-tyrosine.

For mammalian cell cultures, such as Chinese hamster ovary (CHO) cells used in monoclonal antibody production, the concentration of amino acids like L-tyrosine is critical for productivity. sigmaaldrich.com By analogy, the concentration of 3-Azido-L-tyrosine must be carefully optimized. Insufficient levels can result in truncated protein products or misincorporation of other amino acids at the amber codon site. The optimal concentration must be determined empirically for each cell line and protein, balancing incorporation efficiency with potential impacts on cell viability and growth. While L-tyrosine itself is a non-essential amino acid that can be produced by cells, adding it to the medium increases growth and viability; a similar principle applies to its analog, 3-Azido-L-tyrosine, which must be supplied exogenously. sigmaaldrich.com

Expression SystemMedia TypeSupplementation ConcentrationOutcome
Escherichia coliStandard bacterial growth media (e.g., LB or minimal media)Typically 1-2 mMEfficient production of full-length protein with incorporated 3-Azido-L-tyrosine.
Mammalian Cells (e.g., CHO)Complex media (e.g., DMEM, RPMI)Empirically determined, often in the range of 0.1-1 mMBalances high incorporation efficiency with cell viability for applications like monoclonal antibody production.
Cell-Free SystemsReaction buffer with amino acid mixtureDirectly added to the reaction; concentration can be precisely controlledHigh-yield synthesis of modified proteins, especially in RF1-depleted systems.

Bioorthogonal Chemistry Applications of 3 Azido L Tyrosine

Click Chemistry Reactions with 3-Azido-L-tyrosine

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The azide (B81097) group of 3-Azido-L-tyrosine is a key functional group for these reactions, enabling the covalent linkage of this amino acid to molecules containing a complementary reactive partner, typically an alkyne. pharmaffiliates.com This has been instrumental in the development of bioprobes and for creating modified proteins for functional studies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. beilstein-journals.org This reaction is highly efficient for forming stable triazole linkages.

When 3-Azido-L-tyrosine is incorporated into a peptide or protein, its azide group can react with an alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the protein to the alkyne-bearing molecule. beilstein-journals.orgiris-biotech.de This stable linkage is central to applications such as site-specific protein labeling and peptide modifications. The resulting triazole is highly stable and does not interfere with biological systems. nih.gov

The CuAAC reaction typically utilizes a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate. plos.org To prevent catalyst degradation and enhance reaction efficiency in biological systems, a chelating ligand is often employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common ligands used for this purpose. plos.orgrsc.org The reactions are generally performed in aqueous buffers, such as phosphate-buffered saline (PBS), sometimes with the addition of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of reactants. plos.org These reactions proceed efficiently at ambient temperatures.

Catalyst/ReagentFunctionTypical Concentration
Copper(II) Sulfate (CuSO₄) Source of copper catalyst0.25 mM - 1 mM
Sodium Ascorbate Reducing agent to generate Cu(I)2 mM - 5 mM
THPTA/TBTA Cu(I)-chelating ligand1.25 mM
Aminoguanidine Additive to improve reaction5 mM

This table summarizes common reagents and their typical concentrations used in CuAAC reactions involving 3-Azido-L-tyrosine, based on reported experimental conditions. plos.orgrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with copper catalysts in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction does not require a metal catalyst and relies on the inherent reactivity of a strained cyclooctyne (B158145) with an azide. iris-biotech.de

SPAAC involves the reaction of the azide group of 3-Azido-L-tyrosine with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). pharmaffiliates.commedchemexpress.com The high ring strain of the cyclooctyne (approximately 18 kcal/mol) drives the [3+2] cycloaddition with the azide, leading to the formation of a stable triazole linkage without the need for a catalyst. nih.gov This catalyst-free nature makes SPAAC particularly suitable for applications in living cells and organisms. nih.govrsc.org The reaction proceeds efficiently under mild, biocompatible conditions. whiterose.ac.ukntu.edu.sg

Staudinger Ligation with 3-Azido-L-tyrosine

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. thermofisher.compnas.org This reaction has been successfully used for the chemoselective modification of proteins containing azide-functionalized amino acids like 3-Azido-L-tyrosine. pnas.org

Staudinger-Bertozzi Ligation Pathway

A key bioorthogonal reaction involving 3-Azido-L-tyrosine is the Staudinger-Bertozzi ligation. This reaction is a modification of the classic Staudinger reduction, engineered to form a stable amide bond between two molecules. nih.govresearchgate.net The pathway begins with the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide group in 3-Azido-L-tyrosine. wikipedia.org This initial step forms a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to produce an aza-ylide. fu-berlin.de

In the Bertozzi modification, the triarylphosphine is engineered to include an electrophilic trap, typically an ester group, positioned ortho to the phosphorus atom. nih.gov The aza-ylide intermediate undergoes a rapid, intramolecular reaction where the nitrogen attacks the ester's carbonyl group. fu-berlin.de This forms a cyclic intermediate that subsequently hydrolyzes, resulting in a stable amide bond and a phosphine (B1218219) oxide byproduct that remains integrated into the final conjugate. nih.gov This ligation is highly specific and has been successfully used to modify proteins containing 3-azido-L-tyrosine with probes for visualization and study. nih.gov

Application of Triarylphosphine Derivatives

The versatility of the Staudinger-Bertozzi ligation is greatly enhanced by the diverse range of triarylphosphine derivatives that can be synthesized. These derivatives are not merely reactants but are functionalized with reporter molecules, such as biotin (B1667282) or fluorescent dyes, for subsequent detection or isolation of the target biomolecule. nih.gov

Phosphine DerivativeReactant AzideAza-ylide YieldObservationsReference
Triphenylphosphine (2a)2,6-diisopropylphenyl azide (1a)71%Minor side-products observed. rsc.org
Electron-deficient phosphine (2b)2,6-dichlorophenyl azide (1g)0%No aza-ylide formed; aniline (B41778) byproduct formed instead. rsc.org
Electron-rich phosphine (2c)2,6-dichlorophenyl azide (1g)99% (quant.)Quantitative formation of the aza-ylide. rsc.org
Phosphine with ortho ester (2e)2,6-dichlorophenyl azide (1g)99% (quant.)Smooth reaction, no Staudinger-Bertozzi ligation product found. rsc.org
Phosphine with para amide (2g)2,6-dichlorophenyl azide (1g)99% (quant.)Formed a highly stable aza-ylide. rsc.org

Chemoselective Bioconjugation Strategies Utilizing 3-Azido-L-tyrosine

The azide group of 3-Azido-L-tyrosine enables its use in various chemoselective bioconjugation strategies beyond the Staudinger ligation, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". These methods allow for the covalent attachment of a wide array of molecules to specific sites on proteins and peptides, facilitating detailed functional analysis and the creation of novel biomaterials.

Site-Specific Protein Labeling and Modification

A primary application of 3-Azido-L-tyrosine is the site-specific labeling of proteins. This is often achieved by incorporating the unnatural amino acid into a target protein at a predetermined position. One powerful method is genetic code expansion, where an amber stop codon (TAG) is introduced into the gene of interest. An engineered tyrosyl-tRNA synthetase (TyrRS) variant, which specifically recognizes 3-Azido-L-tyrosine, is co-expressed with a corresponding suppressor tRNA. nih.gov This system directs the incorporation of 3-Azido-L-tyrosine at the amber codon site during protein translation in host cells like E. coli. nih.gov

Another method is the chemoenzymatic Tub-tag labeling, where the enzyme tubulin tyrosine ligase (TTL) attaches 3-Azido-L-tyrosine to the C-terminus of a protein engineered with a specific recognition sequence (the Tub-tag). alfa-chemistry.comspringernature.comacs.org Once incorporated, the azide handle can be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne for click chemistry or a phosphine for Staudinger ligation. This has been used to modify proteins like calmodulin and tubulin for functional studies. nih.gov

Target ProteinIncorporation MethodIncorporation Site(s)ApplicationReference
Rat Calmodulin (CaM)Genetic Code Expansion (E. coli cell-free)Positions 72, 78, 80, 100Site-selective biotinylation for functional studies.
α-TubulinChemoenzymatic (Tubulin Tyrosine Ligase)C-terminusOrthogonal labeling for studying microtubule dynamics. nih.gov
VHH (Nanobody)Chemoenzymatic (Tubulin Tyrosine Ligase)C-terminusBiotin labeling for diagnostic applications. springernature.com
Antibody FragmentsGenetic Code ExpansionSite-dependent (e.g., L67, T66)Development of fluorescent probes (Q-bodies).

Peptide Derivatization for Functional Studies

The chemical handles introduced by 3-Azido-L-tyrosine are also invaluable for the derivatization of peptides. By incorporating this unnatural amino acid into a synthetic peptide, researchers can attach a variety of functional moieties to probe or modulate peptide activity. For instance, fluorescent labels can be attached to track the peptide's localization within a cell, or polyethylene (B3416737) glycol (PEG) chains can be added to improve a therapeutic peptide's pharmacokinetic properties. nih.gov

DNA enzymes, or deoxyribozymes, have been developed that can catalyze the transfer of an azido-adenylyl group onto the tyrosine residue of a peptide. nih.gov This enzymatic azido-adenylylation provides a handle for subsequent modification via CuAAC, enabling the attachment of probes like fluorescein (B123965) or PEG. nih.gov This approach allows for the targeted modification of peptides under mild conditions, facilitating the study of their structure-function relationships. nih.gov

Development of Bioconjugates for Advanced Biotechnological Applications

The ability to precisely modify proteins and peptides with 3-Azido-L-tyrosine has spurred the development of advanced bioconjugates. A prominent example is the creation of antibody-drug conjugates (ADCs). In this strategy, the azide group is incorporated into a specific site on an antibody. A potent cytotoxic drug, functionalized with a reactive partner like an alkyne, is then attached to the antibody via click chemistry. nih.gov This site-specific conjugation results in a homogeneous ADC with a defined drug-to-antibody ratio, which is crucial for therapeutic efficacy. nih.gov

Another innovative application is the "click-to-clear" strategy for enhancing in vivo tumor imaging. nih.gov An antibody labeled with a radioisotope via a cleavable linker is administered, followed by a "clearing agent" containing an azide. The Staudinger ligation occurs in the bloodstream, cleaving the radioisotope from the circulating antibodies, which are then excreted. This reduces background radiation and significantly improves the clarity of tumor images. nih.gov These examples highlight how 3-Azido-L-tyrosine is a key enabler for creating next-generation bioconjugates for therapeutic and diagnostic purposes. nih.govnih.gov

Biological Activities and Mechanisms of 3 Azido L Tyrosine

Photoinhibition of Tubulin:Tyrosine Ligase (TTLase) by 3-Azido-L-tyrosine

3-Azido-L-tyrosine, a synthetic analog of L-tyrosine, functions as a photoactivatable inhibitor of tubulin:tyrosine ligase (TTLase). This enzyme catalyzes the post-translational addition of a tyrosine residue to the C-terminus of α-tubulin, a process integral to microtubule function. core.ac.uknih.gov The inhibitory action of 3-Azido-L-tyrosine on TTLase is dual-natured, exhibiting both reversible and irreversible characteristics depending on the presence of ultraviolet light. nih.gov

In the absence of light, 3-Azido-L-tyrosine acts as a reversible, competitive inhibitor of TTLase. core.ac.uk It competes with the natural substrate, L-tyrosine, for binding at the enzyme's active site. This inhibitory capacity in dark conditions is moderate, with studies reporting a concentration required for 50% inhibition (IC₅₀) of 10⁻⁴.⁴ M. The L-configuration and the presence of substitutions at the ring's third position are permissible for inhibitor binding to TTLase, allowing 3-Azido-L-tyrosine to be recognized by the enzyme. core.ac.uk

Table 1: Inhibitory Characteristics of 3-Azido-L-tyrosine on TTLase
ConditionInhibition TypeMechanismReported IC₅₀
DarkReversible, CompetitiveCompetes with L-tyrosine at the enzyme's active site.10⁻⁴.⁴ M
UV IlluminationIrreversiblePhoto-generated nitrene covalently modifies essential thiol groups on the enzyme.Not Applicable

Upon exposure to ultraviolet (UV) light, the interaction between 3-Azido-L-tyrosine and TTLase transitions from reversible inhibition to irreversible photoinactivation. nih.gov Illumination of the aryl azide (B81097) group on the compound generates a highly reactive nitrene intermediate. This transient species subsequently forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. This photoinactivation occurs with both 3-azido-L-tyrosine and a related compound, p-azido-L-phenylalanine, indicating a similar mechanism of irreversible action upon photolysis. core.ac.uk

The inhibition of TTLase by 3-Azido-L-tyrosine directly interferes with the tubulin tyrosination cycle. google.com This cycle, involving the removal and re-addition of a C-terminal tyrosine on α-tubulin, is crucial for regulating the interactions of microtubules with various microtubule-associated proteins (MAPs). nih.gov While the tyrosination state does not appear to affect the intrinsic dynamics of purified tubulin, it is critical in a cellular context for organizing neuronal networks and modulating microtubule stability. nih.gov By blocking the re-tyrosination step, 3-Azido-L-tyrosine can alter the cellular pool of tyrosinated versus detyrosinated tubulin, thereby affecting the association of proteins with the microtubule network. nih.gov

Table 2: Protection of TTLase from Photoinactivation by p-Chloromercuribenzoate (pCMB)
ConditionpCMB ConcentrationRemaining TTLase Activity (%)
UV + 3-Azido-L-tyrosine0 M~15% (inactivated)
UV + 3-Azido-L-tyrosine + pCMB10⁻⁴ M85% (protected)

Molecular Targeting and Pathway Elucidation Through 3-Azido-L-tyrosine Incorporation

Beyond its role as an enzyme inhibitor, 3-Azido-L-tyrosine is a valuable tool in chemical biology and proteomics for investigating molecular pathways and structures. Its utility stems from the ability to be incorporated into proteins and the bioorthogonal reactivity of its azide group.

3-Azido-L-tyrosine can be site-specifically incorporated into proteins in living cells or in cell-free synthesis systems through the expansion of the genetic code. oup.comresearchgate.net This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair, such as an engineered tyrosyl-tRNA synthetase (TyrRS) variant and an amber suppressor tRNA, which recognizes the unnatural amino acid and inserts it in response to a nonsense codon. oup.com

Once integrated into a protein's structure, the azido (B1232118) group acts as a chemical handle. It is chemically inert to most biological functional groups but can undergo highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") or the Staudinger ligation. oup.com This allows for the covalent attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the target protein. oup.comresearchgate.net This site-specific labeling enables the study of protein structure, function, and, critically, protein-protein interactions within their native environment. researchgate.net For instance, by incorporating 3-azido-L-tyrosine at a specific site, researchers can attach cross-linking agents to identify interacting protein partners in a cellular context. researchgate.net

Identification of Novel Binding Partners

The unique chemical properties of 3-Azido-L-tyrosine render it a powerful tool for the discovery and characterization of new protein-protein interactions. Its ability to be incorporated into proteins site-specifically and then activated to form covalent cross-links with nearby molecules allows researchers to "capture" and subsequently identify binding partners that might otherwise be transient or difficult to detect.

The primary methodologies employed for this purpose are photo-affinity labeling (PAL) and click chemistry. nih.gov In a typical PAL experiment, 3-Azido-L-tyrosine is incorporated into a "bait" protein. nih.gov Upon exposure to UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bond with adjacent molecules, including interacting proteins. nih.govrsc.org These cross-linked complexes can then be isolated and the "prey" protein identified, often using mass spectrometry. nih.govchemrxiv.org

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a complementary and highly specific method for identifying binding partners. nih.gov In this approach, the azide group of the incorporated 3-Azido-L-tyrosine can be selectively ligated to a reporter molecule, such as biotin or a fluorescent dye, that contains an alkyne group. nih.gov This tagging facilitates the enrichment and identification of proteins that have been cross-linked to the bait protein. chemrxiv.org

Research has demonstrated the successful application of these techniques. For instance, by incorporating 3-Azido-L-tyrosine into calmodulin, a ubiquitous calcium-binding protein, researchers have been able to identify novel binding partners through click chemistry methods. This approach involves mutating the gene of the target protein to include an amber codon at a specific site. When expressed in an engineered E. coli system containing a mutated tyrosyl-tRNA synthetase (TyrRS) and a suppressor tRNA, 3-Azido-L-tyrosine is incorporated at that position. nih.gov Subsequent post-translational modification with a molecule like a biotin-conjugated triarylphosphine allows for the specific labeling and identification of the interacting proteins.

These methodologies are not limited to a single system and have been applied to study a range of protein interactions. The versatility of using 3-Azido-L-tyrosine allows for the investigation of protein-protein interaction networks in various biological contexts, from elucidating protein function to discovering potential therapeutic targets. chemrxiv.org

A notable example includes the use of a 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)-based crosslinker to tag tyrosine residues. This approach has been used to study protein interactions in samples ranging from standard proteins to complex cell lysates, and even to analyze the receptor-binding domain of the SARS-CoV-2 S1 spike protein. chemrxiv.org

The data below summarizes key findings in the identification of novel binding partners using 3-Azido-L-tyrosine and related techniques.

Table 1: Examples of Identified Binding Partners and Methodologies

Bait Protein Methodology Identified Partner(s)/Target(s) Research Context
Calmodulin (CaM) Site-specific incorporation of 3-Azido-L-tyrosine followed by click chemistry with a biotin-conjugated triarylphosphine. Calmodulin-binding peptide (CBP) Elucidating protein functional mechanisms and protein-to-protein networks.
General Proteome Photo-affinity labeling with imidazopyrazine-based probes followed by click chemistry with biotin-azide for enrichment. chemrxiv.org Various kinase proteins Target identification and selectivity profiling of kinase inhibitors in cell lysates. chemrxiv.org
γ-secretase activating protein (GSAP) Photo-affinity labeling using an E2012-derived probe followed by click chemistry with biotin-azide. nih.gov Presenilin 1 N-terminal fragment (PS1-NTF) Identifying the specific binding target of a γ-secretase modulator in live HeLa cells. nih.gov
General Proteome Tyrosine-click chemistry using an azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). nih.gov Tyrosine residues on various proteins Selective functionalization of proteins with azide groups for bio-orthogonal cross-linking. nih.gov
SARS-CoV-2 S1 Spike Protein Tyrosine Reactive Crosslinker (TRCL) based on PTAD chemistry. chemrxiv.org ACE2 receptor binding domain (RBD) Studying mutations and interactions within the spike protein's receptor-binding domain. chemrxiv.org
Arabidopsis thaliana proteins Affinity-based method with ABA azido probes and a protein cross-linker. nih.gov Cytosolic thioredoxin (AtTrxh3) Identification of novel abscisic acid (ABA)-binding proteins. nih.gov

Advanced Research Applications of 3 Azido L Tyrosine

Proteomic Investigations

The ability to introduce a chemically reactive azido (B1232118) group into proteins via 3-Azido-L-tyrosine has revolutionized several areas of proteomics. This unnatural amino acid can be incorporated into proteins using engineered aminoacyl-tRNA synthetases, allowing for the site-specific or metabolic labeling of proteins. nih.gov This "clickable" functionality facilitates a range of applications, from isolating specific proteins to mapping their interactions and modifications.

Selective Enrichment of Labeled Proteins

A key application of 3-Azido-L-tyrosine in proteomics is the selective enrichment of labeled proteins from complex mixtures. The azido group is chemically inert within the cellular environment but can be selectively reacted with molecules containing a complementary functional group, such as an alkyne, through a bioorthogonal reaction known as click chemistry. uva.nl This reaction is highly specific and efficient, forming a stable covalent bond.

By attaching an affinity tag, such as biotin (B1667282), to an alkyne-containing probe, proteins that have incorporated 3-Azido-L-tyrosine can be specifically captured and isolated. nih.govmdpi.com This process typically involves the following steps:

Incorporation of 3-Azido-L-tyrosine into the target protein(s) either in vitro or in vivo.

Lysis of the cells and exposure of the proteome to an alkyne-biotin probe.

The click reaction, often catalyzed by copper(I), which covalently links the biotin tag to the azido-labeled proteins.

Enrichment of the biotinylated proteins using streptavidin-coated beads.

Elution of the captured proteins for subsequent analysis by mass spectrometry.

This strategy has been successfully employed to isolate and identify specific proteins. For instance, researchers have prepared calmodulin molecules containing 3-azido-L-tyrosine at specific positions and subsequently biotinylated them for enrichment. This approach allows for the purification of a target protein and its interacting partners, providing valuable insights into protein function and networks. uva.nl

Protein Studied Method of Labeling Enrichment Strategy Outcome Reference
CalmodulinSite-specific incorporation of 3-Azido-L-tyrosineClick chemistry with biotin-alkyne and streptavidin affinity purificationSuccessful isolation of site-selectively biotinylated calmodulin.
General ProteomeMetabolic labeling with azido-amino acidsClick chemistry with biotin-alkyne and streptavidin affinity purificationSelective enrichment of newly synthesized or modified proteins. uva.nlmdpi.com uva.nlmdpi.com

Analysis of Small Molecule-Protein Interactions

Understanding how small molecules interact with proteins is fundamental to drug discovery and chemical biology. 3-Azido-L-tyrosine, often in the context of photoaffinity labeling, provides a powerful tool for mapping these interactions directly within a cellular context. researchgate.nettandfonline.comnih.gov Photoaffinity labeling utilizes a small molecule probe containing a photoreactive group, such as an aryl azide (B81097), and a reporter tag. researchgate.net

The general workflow for using 3-Azido-L-tyrosine or other azido-containing probes in this context is as follows:

A small molecule of interest is functionalized with a photoreactive azido group.

This probe is introduced to cells or a cell lysate, where it binds to its protein targets.

Upon exposure to UV light, the azido group is converted into a highly reactive nitrene, which forms a covalent bond with the interacting protein at or near the binding site. tandfonline.com

The now covalently-linked protein can be enriched using a reporter tag (often an alkyne for click chemistry) on the probe and identified by mass spectrometry. nih.govnih.gov

This technique allows for the identification of direct binding partners of a small molecule and can help to elucidate its mechanism of action. While direct examples specifically using 3-Azido-L-tyrosine as the photoaffinity probe on a small molecule are less common, the principle of using aryl azides for this purpose is well-established. researchgate.netresearchgate.net Furthermore, the incorporation of 3-Azido-L-tyrosine into a protein of interest can be used to crosslink and identify its interacting partners, including small molecules.

Characterization of Protein Post-Translational Modifications

Post-translational modifications (PTMs) are critical for regulating protein function, and their misregulation is implicated in numerous diseases. The study of PTMs is often challenging due to their dynamic nature and low abundance. 3-Azido-L-tyrosine and other bioorthogonal amino acids offer a means to tag and characterize specific PTMs.

One approach involves using the Staudinger ligation to introduce mimics of phosphorylation. In this method, a protein containing a site-specifically incorporated azido-amino acid is reacted with a phosphite (B83602) reagent, resulting in the formation of a stable phosphoramide (B1221513) linkage that mimics a phosphate (B84403) group. nih.gov This allows for the study of the functional consequences of phosphorylation at a specific site.

Metabolic labeling with azido-sugars is another powerful technique for studying glycosylation, a common PTM. Cells are fed with an azido-functionalized monosaccharide, which is incorporated into the glycan structures of glycoproteins. mdpi.com These azido-labeled glycoproteins can then be enriched and identified using click chemistry. While this doesn't directly involve 3-Azido-L-tyrosine, a similar principle applies. A study on tyrosine O-glycosylation, a less common but important PTM, utilized a synthetic O-glycosylated tyrosine building block containing an azido group for peptide synthesis, demonstrating the utility of the azido handle in studying this specific modification. nih.gov

PTM Type Strategy Key Reagents Outcome Reference
Phosphorylation (mimic)Staudinger LigationAzido-amino acid, Phosphite reagentSite-specific installation of a stable phosphorylation mimic. nih.gov nih.gov
GlycosylationMetabolic LabelingAzido-sugars, Alkyne-biotinEnrichment and identification of glycosylated proteins. mdpi.com mdpi.com
Tyrosine O-GlycosylationPeptide SynthesisAzido-functionalized glycosylated tyrosine building blockSynthesis of glycopeptides for structural and functional studies. nih.gov nih.gov

Cell-Type-Specific Proteomics in Complex Biological Systems

In multicellular organisms, understanding the proteome of a specific cell type within its native environment is a significant challenge. 3-Azido-L-tyrosine, in conjunction with engineered aminoacyl-tRNA synthetases (aaRSs), enables cell-type-specific proteomic analysis. nih.govacs.org This is achieved by expressing a mutant aaRS, which specifically recognizes 3-Azido-L-tyrosine, under the control of a cell-type-specific promoter. nih.gov

This elegant strategy allows for the labeling of the entire proteome of a target cell population within a living organism, without affecting neighboring cells. The azido-labeled proteins can then be tagged with a fluorescent dye for imaging or an affinity handle for enrichment and subsequent identification by mass spectrometry. nih.govacs.org

For example, researchers have successfully used this method to label the proteomes of specific cell types in mammalian cell co-cultures and even in live mice. nih.govgoogle.com By expressing an engineered tyrosyl-tRNA synthetase (ScTyrY43G) in melanoma cells, scientists were able to incorporate 3-Azido-L-tyrosine into the tumor proteome and secretome in a mouse model. acs.org This allowed for the identification of proteins specifically produced by the cancer cells in their native environment, providing valuable insights into tumor biology. acs.orggoogle.com

Live-Cell Imaging and Fluorescent Tagging

The bioorthogonal nature of the azido group in 3-Azido-L-tyrosine makes it an excellent tool for fluorescently labeling proteins in living cells. This allows for the visualization of protein localization, dynamics, and interactions in real-time.

Development of Fluorescent Probes (e.g., Q-bodies)

A notable application of 3-Azido-L-tyrosine in this area is the development of "Quenchbodies" or "Q-bodies". researchgate.net A Q-body is a type of fluorescent immunosensor, typically an antibody fragment, that exhibits an increase in fluorescence upon binding to its antigen. researchgate.netnih.gov

The construction of Q-bodies can be achieved by site-specifically incorporating 3-Azido-L-tyrosine into the antibody fragment. nih.govmdpi.com A fluorescent dye is then attached to the azido group via click chemistry. nih.govmdpi.com In the absence of the antigen, the fluorescent dye is often quenched by nearby tryptophan residues in the antibody. mdpi.com Upon antigen binding, a conformational change in the antibody moves the dye away from the quenching residues, resulting in a significant increase in fluorescence intensity. researchgate.net

A study on the development of a Q-body against the HIV protein Nef demonstrated the feasibility of this approach. researchgate.netmdpi.com By incorporating 3-Azido-L-tyrosine at various positions in an anti-Nef single-chain variable fragment (scFv) and labeling it with a Cy3 dye, researchers were able to create a functional Q-body with an antigen-dependent fluorescence response. researchgate.netmdpi.com The labeling efficiency was estimated to be between 20-50%, and the change in fluorescence intensity was dependent on the site of dye incorporation. nih.govmdpi.com

Probe Type Construction Principle Mechanism of Action Example Application Reference
Q-bodySite-specific incorporation of 3-Azido-L-tyrosine into an antibody fragment, followed by click chemistry with a fluorescent dye. nih.govmdpi.comAntigen binding induces a conformational change that separates the fluorescent dye from quenching residues, leading to increased fluorescence. researchgate.netDetection of the HIV protein Nef. researchgate.netmdpi.com researchgate.netnih.govmdpi.com

Metabolic Labeling for Imaging Intracellular Architectures

The ability to visualize the inner workings of a cell is fundamental to understanding biological processes. 3-Azido-L-tyrosine provides a sophisticated method for imaging intracellular architectures by enabling the metabolic labeling of nascent proteins. nih.gov In this approach, cells are engineered to express a mutant aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 3-Azido-L-tyrosine (AzY) and charges it onto a corresponding tRNA. nih.govjax.org When these cells are supplied with AzY, it is incorporated into newly synthesized proteins. nih.govjax.org

The azide group on the incorporated AzY acts as a chemical "handle." This handle can then be selectively targeted with a probe molecule containing a complementary reactive group, such as an alkyne. pharmaffiliates.com Through a bioorthogonal reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the probe becomes covalently attached to the protein. biorxiv.org If the probe is a fluorescent dye, this process renders the newly synthesized proteins visible under a microscope, allowing for their localization to be tracked within the cell. nih.govmdpi.comgoogle.com This technique enables the imaging of proteomes specific to certain cell types and reveals the pervasive labeling of proteins throughout the cell. nih.govgoogle.com

Table 1: Key Components for Metabolic Labeling and Imaging with 3-Azido-L-tyrosine
ComponentFunctionExampleReference
Non-Canonical Amino AcidProvides a bioorthogonal handle for subsequent chemical reactions.3-Azido-L-tyrosine (AzY)
Engineered EnzymeSite-specifically incorporates the non-canonical amino acid into proteins.Mutant Tyrosyl-tRNA Synthetase (e.g., TyrRS Y43G) jax.org
Bioorthogonal ReactionCovalently attaches a probe to the incorporated amino acid.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) biorxiv.org
Imaging ProbeAllows for visualization of the labeled proteins.Alkyne- or DBCO-functionalized fluorophores (e.g., Alexa Fluor, Cy3) mdpi.comgoogle.com

Material Science and Biomaterials Engineering

The unique chemical reactivity of 3-Azido-L-tyrosine extends its utility beyond cellular imaging into the realm of material science, where it can be used to create novel biomaterials with enhanced properties.

Modification of Natural Biopolymers (e.g., Silk Fibers)

Silk fiber, produced by the silkworm Bombyx mori, is a natural protein-based fiber renowned for its mechanical strength and biocompatibility. nih.gov Researchers have explored methods to further enhance these properties by incorporating synthetic amino acids. Studies have shown that 3-Azido-L-tyrosine can be translationally incorporated into the silk fibers of Bombyx mori. nih.gov This modification introduces azide functional groups throughout the silk protein structure, making the fiber amenable to chemical alterations that can tailor its properties for specific applications in textiles, biomedicine, and electronics. nih.gov

Enhancement of Material Mechanical Properties via Crosslinking

The primary advantage of incorporating 3-Azido-L-tyrosine into biopolymers like silk is the ability to induce crosslinking. nih.gov The azide groups serve as reactive sites that can form covalent bonds, either with other nearby azide groups or with externally added crosslinking agents. acs.org Research has demonstrated that the incorporation of 3-Azido-L-tyrosine into silk fibers leads to a considerable increase in the fiber's mechanical strength and a significant change in its solubility. nih.gov These changes are attributed to the formation of intra- and intermolecular crosslinks involving the azide group, which occur during processing steps like degumming. nih.gov This crosslinking reinforces the material's structure without perturbing its natural crystalline hierarchy. This method represents an efficient strategy for improving the intrinsic properties of silk-based materials. nih.gov

Table 2: Impact of 3-Azido-L-tyrosine Incorporation on Silk Fiber Properties
PropertyObservationUnderlying MechanismReference
Mechanical StrengthConsiderably increasedIntra- and intermolecular crosslinking via the azido group nih.gov
SolubilityRemarkably changed nih.gov
Crystalline StructureNot perturbedCrosslinking occurs without disrupting the native protein fold. nih.gov

Therapeutic Development and Targeted Delivery Systems

The precision afforded by 3-Azido-L-tyrosine and bioorthogonal chemistry is highly valuable in medicine, particularly for the development of targeted therapies that can selectively act on diseased cells while sparing healthy ones.

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. A major challenge in ADC development is attaching the drug to the antibody in a precise and controlled manner. acs.org The use of 3-Azido-L-tyrosine offers a solution for site-specific antibody modification. By genetically encoding 3-Azido-L-tyrosine at a specific site on an antibody, a single, defined point of attachment is created. mdpi.com

This azide-modified antibody can then be conjugated to a drug molecule that has been equipped with a complementary alkyne group. pharmaffiliates.com The "click" reaction between the two creates a stable, covalently linked ADC. This method allows for the production of homogeneous ADCs, where each antibody carries the same number of drug molecules at the exact same location, which can improve therapeutic efficacy. acs.org This technique has been successfully used to create functional bispecific antibody fragments and other modified antibody constructs. mdpi.comresearchgate.net

Exploration in Targeted Drug Delivery Modalities

The application of 3-Azido-L-tyrosine in targeted delivery is a broad and expanding field. researchgate.net The ability to site-specifically incorporate this unnatural amino acid into a protein of interest opens up numerous possibilities for creating sophisticated drug delivery systems. nih.gov Beyond ADCs, researchers can attach a wide variety of molecules to the azide handle. For example, polymers like polyethylene (B3416737) glycol (PEG) could be attached to a therapeutic protein to increase its stability and circulation time in the body. nih.gov

Targeting ligands, such as small molecules or peptides that bind to receptors overexpressed on cancer cells, can be conjugated to drug-loaded nanoparticles, directing them to the tumor site. nih.govresearchgate.net The versatility of the azide-alkyne click chemistry allows for a modular approach, where different targeting agents, drugs, and other functional moieties can be easily combined to create multifunctional therapeutic agents tailored to specific diseases. nih.gov This opens avenues for developing novel diagnostic tools and therapeutic compounds that can selectively target diseased cells and tissues.

Development of Novel Diagnostic Tools

The unique chemical properties of 3-Azido-L-tyrosine (3-N3-Tyr) make it a valuable component in the development of novel diagnostic tools. Its azide group allows for bioorthogonal "click chemistry" reactions, enabling the attachment of various probes for diagnostic purposes. This site-specific modification of proteins and other biomolecules facilitates the creation of sophisticated diagnostic agents.

One key application is in the development of targeted imaging agents. By incorporating 3-N3-Tyr into antibodies, researchers can create antibody-drug conjugates or attach imaging probes that selectively target diseased cells. This approach holds promise for more precise and effective diagnostic imaging. The ability to attach fluorescent dyes to proteins containing 3-N3-Tyr is a prime example of its utility in diagnostics. For instance, after incorporating 3-N3-Tyr into a protein like calmodulin, a fluorescent probe can be attached via the Staudinger-Bertozzi reaction, allowing for the study of protein interactions and the development of fluorescent biosensors. oup.comsemanticscholar.org

Furthermore, the azide functionality can be used to create complex molecular assemblies for use in biosensors. These biosensors can be designed to detect specific biological molecules or changes in the cellular environment, offering a versatile platform for diagnostic applications. The development of such tools is crucial for advancing our understanding of diseases and for creating more sensitive and specific diagnostic assays.

A notable example involves the use of 3-N3-Tyr in conjunction with a wheat germ cell-free protein synthesis system to probe structural changes in proteins. nih.govresearchgate.net In a study of the FMN-binding protein, 3-N3-Tyr was incorporated at a specific tyrosine residue. A fluorescein-triarylphosphine derivative was then used to chemically modify the azido group, allowing for the detection of conformational changes between the apo and holo forms of the protein. nih.govresearchgate.net This method demonstrates the potential of 3-N3-Tyr in creating diagnostic tools that can report on the functional state of proteins.

The following table summarizes the key features of 3-Azido-L-tyrosine in the development of diagnostic tools:

FeatureDescriptionApplication in Diagnostics
Azide Group Allows for bioorthogonal click chemistry reactions. Attachment of imaging probes, fluorescent dyes, and other reporter molecules. oup.com
Site-Specific Incorporation Can be incorporated into specific sites in proteins using genetic code expansion. oup.comCreation of targeted imaging agents and biosensors. oup.com
Biocompatibility The azide group is chemically inert under most biological conditions until a specific reaction is initiated.Enables the study of biological processes without significant perturbation.

Enzyme Mechanism and Structural Biology Studies

3-Azido-L-tyrosine has emerged as a powerful tool for investigating enzyme mechanisms and protein structures. Its ability to be incorporated site-specifically into proteins provides a unique handle for a variety of biophysical and biochemical studies.

The incorporation of 3-Azido-L-tyrosine into proteins allows researchers to probe dynamic conformational changes that are often crucial for protein function. The azide group can serve as a spectroscopic reporter or a site for chemical modification, providing insights into structural rearrangements.

A key example is the study of the FMN-binding protein from Desulfovibrio vulgaris. nih.govresearchgate.net Researchers incorporated 3-Azido-L-tyrosine at the Tyr35 residue within the FMN-binding site. By reacting the introduced azide with a fluorescein-triarylphosphine derivative, they could monitor the accessibility of this residue. The reaction rate was significantly faster in the apo-form of the protein compared to the holo-form, indicating that the FMN-binding site is more open to the solvent in the absence of the cofactor. nih.govresearchgate.net This experiment clearly demonstrated a conformational change upon cofactor binding.

Similarly, 3-Azido-L-tyrosine has been used to study conformational changes in other proteins, such as calmodulin. oup.comsemanticscholar.org By introducing the unnatural amino acid at specific positions, researchers can attach probes to monitor changes in the local environment during protein-protein interactions or in response to other stimuli. This approach is not limited to bacterial or in vitro systems; it has also been applied in mammalian cells to study protein dynamics. oup.comsemanticscholar.org

The use of 3-Azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase (TTLase) also provides insights into enzyme-substrate interactions and conformational states. In the absence of light, 3-Azido-L-tyrosine acts as a reversible inhibitor, competing with the natural substrate, tyrosine. nih.govcore.ac.uk This competitive inhibition suggests that it binds to the active site in a manner that mimics the natural substrate, allowing for the study of the enzyme's binding pocket. Upon UV illumination, it becomes an irreversible inhibitor by forming a reactive nitrene that covalently modifies the enzyme, providing a way to trap and identify residues in the active site. nih.govcore.ac.uk

The following table details research findings on probing protein conformational changes using 3-Azido-L-tyrosine:

Protein StudiedMethodKey Finding
FMN-binding protein Site-specific incorporation of 3-N3-Tyr and subsequent chemical modification with a fluorescent probe. nih.govresearchgate.netThe FMN-binding site is more open to solvent in the apo-form compared to the holo-form, indicating a significant conformational change upon cofactor binding. nih.govresearchgate.net
Calmodulin Site-specific incorporation of 3-N3-Tyr followed by Staudinger-Bertozzi reaction with a fluorescent probe. oup.comsemanticscholar.orgEnabled the site-specific labeling of calmodulin to study its interactions and conformational dynamics. oup.comsemanticscholar.org
Tubulin:tyrosine ligase (TTLase) Photoinhibition studies with 3-N3-Tyr. nih.govcore.ac.uk3-N3-Tyr acts as a reversible competitive inhibitor in the dark and an irreversible photoinactivator upon UV exposure, allowing for the probing of the enzyme's active site. nih.govcore.ac.uk

The azide group of 3-Azido-L-tyrosine possesses a unique vibrational signature in a region of the infrared (IR) spectrum that is free from the absorption of natural protein components. nih.govresearchgate.net This makes it an excellent site-specific probe for two-dimensional infrared (2D-IR) spectroscopy, a technique that can monitor molecular dynamics on the femtosecond to picosecond timescale. nih.govresearchgate.net

A groundbreaking application of this is the study of water dynamics in the active site of the metalloenzyme DddK. nih.govresearchgate.netacs.org DddK is an iron-dependent enzyme, and understanding the role of water in its active site is crucial for elucidating its catalytic mechanism. Researchers genetically incorporated 3-Azido-L-tyrosine (referred to as N3Y in the study) into the active site of DddK. nih.govresearchgate.net The azide probe allowed them to use 2D-IR spectroscopy to monitor the ultrafast dynamics of water molecules.

The study revealed that changes in the oxidation state of the active-site iron (from Fe(II) to Fe(III)) and the addition of denaturing agents led to a significant decrease in enzyme activity and a confinement of water motion in the active site. nih.govresearchgate.net This demonstrates a direct link between the dynamics of the local environment, including water molecules, and the enzyme's catalytic function. As tyrosine residues often play critical roles in enzyme catalysis, the ability to replace them with 3-Azido-L-tyrosine provides a broadly applicable method for studying enzyme active-site dynamics. nih.govresearchgate.net

The azide group's strong absorption and sensitivity to the local electrostatic environment, due to the vibrational Stark effect, make it a powerful probe. nih.govresearchgate.net This sensitivity allows for the detection of subtle changes in the protein's environment during processes like ligand binding or conformational transitions. While other azido- and cyano-containing amino acids are also used as IR probes, the ability to genetically encode 3-Azido-L-tyrosine specifically in place of a functionally important tyrosine residue is a significant advantage. acs.orgnih.govnsf.gov

The following table summarizes the application of 3-Azido-L-tyrosine in protein infrared spectroscopy:

TechniqueProtein StudiedKey Finding
2D-Infrared Spectroscopy DddK (an iron-dependent enzyme)The dynamics of water in the active site are directly linked to the enzyme's catalytic activity. Oxidation of the active-site iron or denaturation confines water motion. nih.govresearchgate.net
FTIR Difference Spectroscopy General application for GPCRsThe azido probe is sensitive to changes in the local electrostatic environment during receptor activation. nih.govresearchgate.net

Methodological Challenges and Future Directions in 3 Azido L Tyrosine Research

Considerations for Incorporation Efficiency and Yield Optimization

A primary challenge in the use of 3-Azido-L-tyrosine is achieving high incorporation efficiency and optimizing the yield of the modified protein. The most common method for site-specific incorporation involves the use of an engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes 3-Azido-L-tyrosine and facilitates its insertion in response to a nonsense or repurposed codon, typically the amber stop codon (UAG). oup.comnih.gov

Several factors influence the efficiency of this process. The activity and specificity of the engineered aaRS are paramount. Researchers have developed variants of tyrosyl-tRNA synthetase (TyrRS) that recognize 3-Azido-L-tyrosine. oup.com However, the efficiency of these synthetases can vary, and competition with release factor 1 (eRF1), which recognizes the UAG codon and terminates translation, can lead to truncated protein products. acs.org To address this, strategies such as optimizing the expression levels of the aaRS and its cognate tRNA, and engineering eRF1 to improve incorporation efficiency have been explored. acs.org In some systems, labeling efficiencies have been estimated to be between 20-50%. mdpi.com

In cell-free protein synthesis (CFPS) systems, researchers have achieved yields of modified soluble GFP containing non-standard amino acids of 0.9 to 1.7 mg/mL with 50 to 88% incorporation efficiency. nih.gov Optimizing CFPS systems by preparing cell extracts that already contain active orthogonal tRNA and aaRS has been shown to improve the yield of proteins with non-canonical amino acids by as much as 150% compared to standard CFPS. nih.gov

SystemOptimization StrategyReported Efficiency/YieldReference
E. coliEngineered TyrRS/tRNA pairYield comparable to 3-iodo-L-tyrosine incorporation oup.com
E. coliEngineered TyrRS/tRNA pairLabeling efficiencies of 20-50% for antibodies mdpi.com
Mammalian CellsOptimized PylRS/tRNA expression and engineered eRF117- to 20-fold improvement in incorporation efficiency acs.org
Cell-FreePre-expression of orthogonal componentsUp to 150% yield improvement nih.gov
Cell-FreeEngineered aaRS variants25-fold enhancement in GFP production nih.gov

Azide (B81097) Group Stability and Orthogonality in Complex Biological Environments

The azide group is valued for its bioorthogonality, meaning it is chemically inert under most physiological conditions, yet can be selectively reacted with specific partners like alkynes in "click chemistry" reactions. nih.gov This stability allows for precise modifications within complex biological mixtures. nih.gov However, the azide group is not completely inert. It can be susceptible to reduction to an amine group under certain physiological conditions, particularly in the presence of cellular reducing agents like thiols. nih.gov This reduction can lead to heterogeneous protein products and decrease the yield of the desired functionalized protein. nih.gov

Furthermore, while the azide group is generally stable under both acidic and basic conditions, its reactivity with certain biological molecules cannot be entirely dismissed. nih.gov For instance, unintended reactions with maleimides have been reported, involving a dipolar cycloaddition. nih.gov The stability of the azide group can also be a concern during chemical synthesis and purification steps. For example, most azide substrates are unstable in solution and can undergo a Staudinger-type reaction with phosphoramidite (B1245037) substrates used in solid-phase synthesis. researchgate.net

Strategies to Address Crystallization Interference in Structural Studies

The introduction of 3-Azido-L-tyrosine can sometimes interfere with protein crystallization, a critical step for X-ray crystallographic studies. The azido (B1232118) group, being larger and having different electronic properties than the hydroxyl group of tyrosine, can disrupt the crystal packing necessary for forming well-ordered crystals. This can manifest as difficulty in obtaining crystals or yielding crystals of poor diffraction quality.

Strategies to overcome this challenge include:

Truncated Protein Constructs: Using smaller, more rigid versions of the protein that are more amenable to crystallization.

Flexible Linkers: Introducing flexible linkers near the modification site to allow the azido-containing region more conformational freedom, potentially aiding in crystal packing.

Screening Different Crystallization Conditions: Systematically exploring a wide range of precipitants, pH values, and temperatures can help identify conditions that favor crystallization of the modified protein.

Co-crystallization with Binding Partners: Crystallizing the modified protein in complex with a known binding partner can sometimes stabilize a conformation that is more conducive to crystal formation.

Mitigation of Radiation Sensitivity during X-ray Diffraction Experiments

A significant challenge in the structural analysis of proteins containing azido groups is their sensitivity to X-ray radiation. The azide moiety can be damaged by the high-energy X-rays used in diffraction experiments, leading to its decomposition. This radiation damage can complicate data collection and interpretation. Studies on other aromatic amino acids like phenylalanine have shown that it degrades very quickly under ionizing radiation, whereas tyrosine exhibits more stability. researchgate.net

To mitigate radiation damage, several strategies can be employed:

Cryo-cooling: Collecting diffraction data at cryogenic temperatures (around 100 K) significantly reduces the rate of radiation damage. iucr.org

Low-dose Data Collection: Using a lower X-ray dose and/or spreading the dose over multiple crystals can help minimize damage to any single crystal.

Time-resolved Crystallography: Using techniques like serial femtosecond crystallography with X-ray free-electron lasers (XFELs) can allow for data collection from crystals before significant radiation damage occurs. acs.org

Challenges in Electron Density Map Interpretation for Azido Groups

Even when high-quality diffraction data are obtained, interpreting the electron density map for the azido group can be challenging. The direct result of an X-ray crystallography experiment is an electron density map, and the atomic model is the researcher's interpretation of this map. proteopedia.org The linear and relatively small nature of the azide group can sometimes lead to ambiguous or weak electron density, making it difficult to definitively model its position and orientation. pnas.orgaip.org

In some cases, the electron density for the azido group may be poorly defined, especially if the group is flexible or disordered within the crystal lattice. pnas.org This can be exacerbated by radiation damage. Advanced refinement techniques and careful inspection of both 2Fo-Fc and Fo-Fc difference maps are crucial for accurate modeling. proteopedia.org Computational methods, such as ab initio calculations, can also be used to generate theoretical electron density maps to aid in the interpretation of experimental data. nih.gov

Regioselectivity Challenges in Tyrosine Bioconjugation of Multi-Tyrosine Proteins

While the genetic incorporation of 3-Azido-L-tyrosine offers site-specificity, chemical methods for modifying native tyrosine residues on proteins with multiple tyrosines present a significant regioselectivity challenge. princeton.eduosti.gov Several methods have been developed for tyrosine bioconjugation, but achieving modification at a single, desired tyrosine residue among many surface-exposed tyrosines is difficult. rsc.orgrsc.org

The reactivity of a particular tyrosine residue is influenced by its local microenvironment, including its accessibility, pKa, and proximity to other functional groups. rsc.org Researchers are exploring various strategies to improve regioselectivity, including:

Photoredox Catalysis: Using light-activated catalysts to induce site-selective reactions at specific tyrosine residues. princeton.eduosti.gov

Enzymatic Ligation: Employing enzymes like tubulin tyrosine ligase (TTL) that can specifically recognize and modify a tyrosine residue within a particular peptide tag. rsc.org

Reagent Design: Developing novel chemical reagents that can selectively target tyrosine residues in specific environments.

Maintaining Protein Integrity and Functionality During Modification

A fundamental requirement for any protein modification strategy is the preservation of the protein's native structure and function. acs.org The introduction of 3-Azido-L-tyrosine and subsequent bioorthogonal reactions must not lead to denaturation, aggregation, or loss of biological activity. While the bioorthogonal nature of the azide-alkyne cycloaddition minimizes side reactions, the reaction conditions themselves, such as the use of copper catalysts in CuAAC, can potentially damage the protein. rsc.org

To ensure protein integrity, it is crucial to:

Use Biocompatible Reaction Conditions: Performing modifications at or near physiological pH and temperature. acs.org

Optimize Catalyst Systems: For CuAAC, using copper-coordinating ligands to protect the protein from copper-mediated damage. rsc.org

Employ Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant avoids the potential toxicity of copper catalysts. nih.gov

Thorough Functional Characterization: After modification, it is essential to perform functional assays and structural analyses (e.g., circular dichroism) to confirm that the protein's integrity and activity are maintained. rsc.org

Prospects for Expanded Genetic Code Applications in In Vivo Systems

The ability to incorporate 3-azido-L-tyrosine (AzTyr) into proteins within living organisms through genetic code expansion is a transformative technology in chemical biology. acs.org This technique allows for the introduction of a bioorthogonal chemical handle—the azide group—into specific protein sites, enabling a wide range of applications from in vivo imaging to the development of novel therapeutics. grantome.comrsc.org The success of these in vivo applications hinges on the efficiency and fidelity of the orthogonal translation system (OTS) and the biocompatibility of the subsequent bioorthogonal chemical reactions.

A significant area of ongoing research is the enhancement of the OTS, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov The most commonly used pair for AzTyr incorporation is derived from the tyrosyl-tRNA synthetase/tRNA pair of Methanocaldococcus jannaschii (MjTyrRS/tRNATyr). nih.gov Researchers have employed directed evolution to create MjTyrRS variants that exhibit high specificity for AzTyr over the natural L-tyrosine, a critical factor for efficient incorporation in the complex environment of a living cell. oup.comresearchgate.net

The choice of codon to be reassigned for AzTyr incorporation is another crucial element. The amber stop codon (UAG) is the most frequently used, but its suppression efficiency can be limited by competition with release factor 1 (RF1), which terminates translation. acs.orgfrontiersin.org Consequently, efforts have been made to develop systems in organisms where RF1 is knocked out or its function is attenuated, leading to higher yields of the desired protein containing the unnatural amino acid. frontiersin.org Furthermore, the exploration of alternative codons, such as quadruplet codons, offers the potential to incorporate multiple different unnatural amino acids into a single protein. nih.govpnas.org

Once incorporated, the azide group of AzTyr serves as a versatile chemical handle for bioorthogonal reactions. These reactions must be highly selective and proceed efficiently under physiological conditions without interfering with native biological processes. nih.gov Two prominent bioorthogonal reactions used with azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govreading.ac.uk While CuAAC is highly efficient, the potential toxicity of the copper catalyst in living systems has led to the increased use of SPAAC, which does not require a metal catalyst. nih.gov

Table 1: Comparison of Bioorthogonal Reactions for 3-Azido-L-tyrosine

Reaction Catalyst Advantages Disadvantages In Vivo Applicability
Staudinger Ligation None Highly selective, biocompatible. nih.gov Slow kinetics, phosphine (B1218219) reagents prone to oxidation. nih.govacs.org Used in cells and animals. nih.gov
CuAAC Copper(I) Fast kinetics, high yield. nih.gov Copper toxicity is a concern for living cells and tissues. nih.gov Limited in living systems without specialized ligands to mitigate toxicity.
SPAAC None (uses strained alkynes) No metal catalyst required, good kinetics. nih.gov Strained alkynes can have some reactivity with biological nucleophiles. Widely used in mammalian cells and living animals. nih.govacs.org

The prospects for the in vivo application of AzTyr are extensive. In the field of proteomics, it can be used to label and identify newly synthesized proteins or to trap protein-protein interactions. In cell biology, the attachment of fluorescent probes to AzTyr-containing proteins allows for real-time imaging of protein localization and dynamics within living cells and even whole organisms like zebrafish. acs.orghep.com.cn

A particularly promising area is the development of next-generation protein therapeutics. grantome.comfrontiersin.org For example, site-specific incorporation of AzTyr into antibodies allows for the precise attachment of drugs to create antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio. frontiersin.org This precision can lead to ADCs with improved therapeutic efficacy and reduced side effects compared to traditional conjugation methods.

Future research will continue to focus on several key areas to expand the utility of AzTyr in vivo. These include:

Improving OTS Efficiency: Developing more active and selective aaRS variants and more efficient suppressor tRNAs to increase the yield and fidelity of AzTyr incorporation. oup.comfrontiersin.org

Expanding the Genetic Code: Engineering orthogonal ribosomes and exploring the use of quadruplet or other novel codons to enable the simultaneous incorporation of multiple distinct unnatural amino acids. nih.govpnas.org

Developing Novel Bioorthogonal Chemistries: Creating new bioorthogonal reactions with faster kinetics, enhanced stability, and complete orthogonality to all biological processes. researchgate.net

Broadening Organismal Application: Adapting and validating the genetic code expansion machinery for use in a wider range of multicellular organisms, moving from cell culture to complex animal models. grantome.comoup.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for site-specific incorporation of 3-azido-L-tyrosine into proteins in bacterial systems?

  • Methodological Answer : The most common approach involves amber codon suppression using engineered E. coli strains (e.g., FB3 cells) expressing a variant tyrosyl-tRNA synthetase (TyrRS) and suppressor tRNA<sup>Tyr</sup>. For example, iodoTyrRS-ec (a TyrRS variant with Tyr37Val and Gln195Cys substitutions) recognizes 3-azido-L-tyrosine, enabling its incorporation at amber codon sites. Growth media must be supplemented with the unnatural amino acid to achieve efficient translation . Structural analysis via X-ray crystallography (e.g., PDB ID: 2YXN) confirms that the azido group fits into the engineered binding pocket of iodoTyrRS-ec without direct enzyme interactions, relying on steric compatibility .

Q. How can researchers validate the successful incorporation of 3-azido-L-tyrosine into target proteins?

  • Methodological Answer : Mass spectrometry is critical for validation. For instance, tryptic digest analysis of proteins like GST (glutathione S-transferase) reveals mass shifts corresponding to the azido group (Δ ~125.9 Da compared to wild-type tyrosine). Peptide mapping using techniques like MALDI-TOF or LC-MS/MS can confirm site-specific modification . Fluorescent labeling via click chemistry (e.g., DBCO-Cy3 conjugation to the azide group) provides additional functional validation, with labeling efficiencies typically ranging from 20% to 50%, depending on the accessibility of the modified residue .

Q. What are the key considerations for designing experiments using 3-azido-L-tyrosine in eukaryotic systems?

  • Methodological Answer : Cross-species compatibility must be addressed. While Methanocaldococcus jannaschii TyrRS (iodoTyrRS-mj) does not recognize 3-azido-L-tyrosine, engineered yeast or mammalian systems may require orthogonal tRNA-synthetase pairs. Ensure minimal cross-reactivity with endogenous TyrRS and verify suppression efficiency using reporter assays (e.g., GFP variants with amber codons). Optimize growth conditions, as eukaryotic systems may exhibit lower tolerance for unnatural amino acids .

Advanced Research Questions

Q. How can structural data resolve contradictions in enzyme-substrate interactions for 3-azido-L-tyrosine incorporation?

  • Methodological Answer : X-ray crystallography (e.g., 1.8 Å resolution structures) reveals that iodoTyrRS-ec accommodates the azido group via a hydrophobic pocket created by Tyr37Val and Gln195Cys substitutions. Unlike 3-iodo-L-tyrosine, which forms van der Waals contacts with Val37 and Cys195, the azido group relies on shape complementarity rather than direct interactions. Molecular dynamics simulations can further analyze flexibility and binding energy discrepancies between derivatives .

Q. What experimental strategies improve labeling efficiency when using 3-azido-L-tyrosine for protein modification?

  • Methodological Answer : Labeling efficiency (20–50%) is influenced by the tertiary structure of the target protein. To optimize:

  • Site Selection : Choose surface-exposed tyrosine residues using structural predictors like PyMOL or Rosetta.
  • Reaction Conditions : Use copper-free click chemistry (e.g., DBCO-fluorophore conjugates) to reduce cytotoxicity and improve reaction kinetics.
  • Competition Mitigation : Co-purify unlabeled proteins via affinity tags or size-exclusion chromatography to avoid interference in downstream assays .

Q. How do researchers reconcile conflicting data on cross-reactivity between 3-azido-L-tyrosine and related tyrosine derivatives?

  • Methodological Answer : Cross-reactivity assays are essential. For example, iodoTyrRS-ec shows negligible activity with natural tyrosine but efficiently incorporates 3-azido-L-tyrosine and 3-iodo-L-tyrosine. Competitive binding assays (e.g., isothermal titration calorimetry) quantify specificity. Additionally, growth inhibition assays in E. coli (e.g., FB3 cells) can confirm selective toxicity of derivatives, ensuring minimal off-target incorporation .

Q. What are the limitations of using 3-azido-L-tyrosine in large-scale structural biology studies?

  • Methodological Answer : Challenges include:

  • Crystallization Interference : The azido group may disrupt crystal packing; use truncated protein constructs or flexible linkers.
  • Radiation Sensitivity : Azides are susceptible to X-ray-induced damage during diffraction experiments. Collect data at cryogenic temperatures (100 K) and use lower beam intensities .
  • Data Interpretation : Electron density maps may ambiguously represent the azido group; refine structures using simulated annealing and omit maps .

Data-Driven Insights

  • Labeling Efficiency Variability : Tertiary structural effects cause labeling efficiencies to range from 20% (buried residues) to 50% (surface-exposed residues) .
  • Structural Compatibility : The azido group occupies a volume of ~35 Å<sup>3</sup> in iodoTyrRS-ec’s binding pocket, comparable to iodine (33 Å<sup>3</sup>) but larger than hydrogen (1 Å<sup>3</sup>) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.